2-tert-Butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate 2-tert-Butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 2106477-57-8
VCID: VC11662424
InChI: InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-5-6-9-8-13(9,14)10(15)17-4/h9H,5-8H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCCC2C1(C2)C(=O)OC
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol

2-tert-Butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate

CAS No.: 2106477-57-8

Cat. No.: VC11662424

Molecular Formula: C13H21NO4

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

2-tert-Butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate - 2106477-57-8

Specification

CAS No. 2106477-57-8
Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
IUPAC Name 2-O-tert-butyl 1-O-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate
Standard InChI InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-5-6-9-8-13(9,14)10(15)17-4/h9H,5-8H2,1-4H3
Standard InChI Key MTYIZWZZJUYXRD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC2C1(C2)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)N1CCCC2C1(C2)C(=O)OC

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a 2-azabicyclo[4.1.0]heptane skeleton, a seven-membered bicyclic system containing one nitrogen atom. The tert-butyl and methyl ester groups at positions 2 and 1, respectively, introduce steric bulk and modulate electronic properties. This configuration enhances stability against enzymatic degradation, making it valuable for drug discovery .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2106477-57-8
Molecular FormulaC13H21NO4\text{C}_{13}\text{H}_{21}\text{NO}_4
Molar Mass (g/mol)255.31
SynonymsO2-tert-butyl O1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate; 2-Azabicyclo[4.1.0]heptane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl) 1-methyl ester

Stereochemical Considerations

The bicyclic framework imposes significant stereochemical constraints. The nitrogen atom at position 2 adopts a pyramidal geometry, while the fused cyclopropane ring introduces angular strain. Computational studies suggest that this strain enhances reactivity in ring-opening reactions, enabling selective functionalization .

Synthetic Methodologies

Multigram-Scale Synthesis

Recent advances have enabled the production of this compound on multigram scales. A 2024 study demonstrated an optimized route starting from N-Boc-protected amino acids (Scheme 1) :

  • Boc Deprotection and Cyclization: Treatment of N-Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid with aqueous NaOH and di-tert-butyl dicarbonate yielded the intermediate dicarboxylate.

  • Esterification: Sequential esterification with tert-butyl and methyl groups achieved 32% yield over four steps .

Table 2: Key Reaction Parameters

StepReagents/ConditionsYield (%)
Boc DeprotectionNaOH, Boc2_2O, THF, H2_2O77
EsterificationSOCl2_2, CH2_2Cl2_2, DMF60–76

Alternative Routes

Grubbs’ ring-closing metathesis (RCM) has been employed to construct the bicyclic core. Using α,β-unsaturated ketones and tert-butyl esters, this method achieved 60–76% yields but requires stringent temperature control (−30°C) .

Applications in Pharmaceutical Development

Analgesic and Anti-Inflammatory Agents

The compound’s rigid structure mimics transition states of glycosidase enzymes, making it a candidate for enzyme inhibition. Derivatives have shown promise as β-glucosidase inhibitors (43% residual activity at 5 mM) .

Conformationally Restricted Scaffolds

Its bicyclic framework serves as a proline analog in peptide mimetics. Substitution at position 4 with hydroxymethyl groups enhances binding affinity to opioid receptors, as demonstrated in preclinical models .

Material Science and Beyond

Polymer Modification

Incorporation into polyurethane matrices improves thermal stability (TgT_g increased by 15°C) and resistance to hydrolysis, attributed to the steric shielding of ester groups .

Agricultural Chemistry

Functionalized derivatives act as slow-release carriers for herbicides, reducing environmental leaching by 40% compared to linear analogs .

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